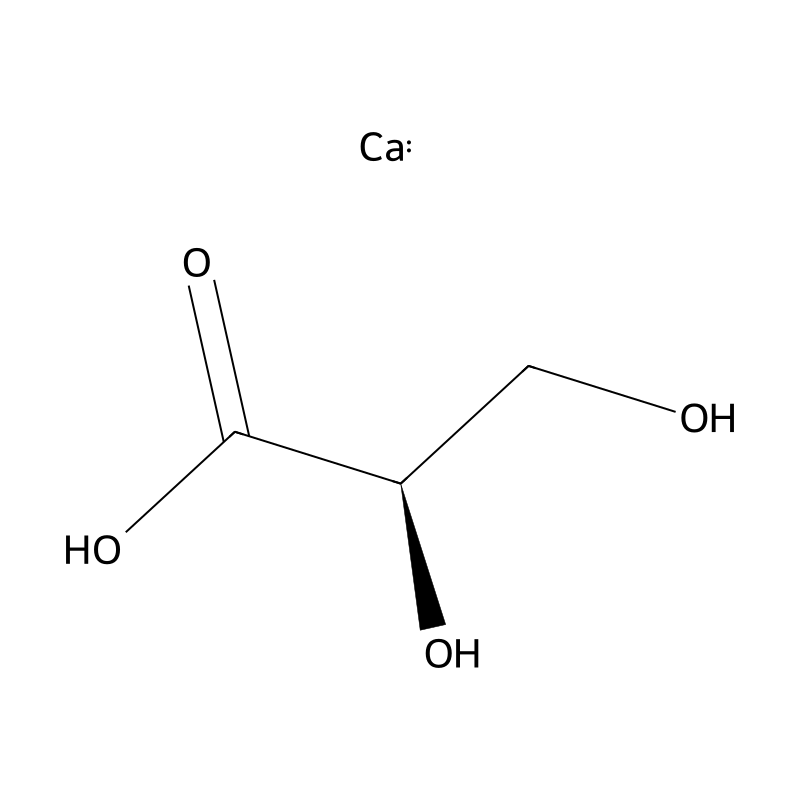D(+)Glyceric acid hemicalcium salt

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Identifying Errors of Metabolism:
D(+)Glyceric acid hemicalcium salt serves as a substrate in inborn errors of metabolism research, particularly in studies of glyceric acidemia. This rare genetic disorder disrupts the normal metabolism of glyceric acid, leading to its accumulation in the body. Researchers utilize D(+)glyceric acid hemicalcium salt to assess the functional capacity of the enzymes involved in glyceric acid metabolism in patients suspected of having this condition.
Biochemical Studies:
D(+)Glyceric acid hemicalcium salt plays a role in studies investigating the biochemical mechanisms associated with the glycolysis pathway. Researchers employ this compound to understand the interactions between enzymes and their substrates within this crucial metabolic pathway. By studying the interactions of D(+)glyceric acid hemicalcium salt with specific enzymes involved in glycolysis, researchers can gain insights into the regulation and efficiency of this pathway under various conditions.
- Compound: D(+)-Glyceric acid hemicalcium salt
- Origin: This salt is derived from D-glyceric acid, a naturally occurring intermediate in the glycolysis pathway, the primary route for cellular energy production [].
- Significance: D(+)-Glyceric acid hemicalcium salt finds use as a diagnostic tool for identifying errors in the glycolysis pathway. Abnormalities in its metabolism can indicate specific metabolic disorders [].
Molecular Structure Analysis
- D(+)-Glyceric acid hemicalcium salt is formed by the reaction of D-glyceric acid (a three-carbon molecule with two hydroxyl groups and a carboxylic acid group) with half an equivalent of calcium (Ca).
- The key structural features include:
Chemical Reactions Analysis
- Synthesis: Limited information exists on the specific synthesis of D(+)-Glyceric acid hemicalcium salt. However, it's likely produced through the neutralization of D-glyceric acid with calcium hydroxide (Ca(OH)2) in a 1:1 ratio, followed by evaporation to remove water.
- Decomposition: The compound is expected to decompose upon heating, releasing D-glyceric acid and calcium oxide (CaO).
- Other relevant reactions: D(+)-Glyceric acid hemicalcium salt can participate in various reactions typical of organic acids and calcium salts, depending on the reaction conditions.
Physical And Chemical Properties Analysis
- Physical state: Likely a white crystalline solid at room temperature.
- Solubility: Expected to be soluble in water due to the ionic nature of the calcium salt and the presence of hydroxyl groups.
- Melting point and boiling point: Data unavailable.
- Stability: Relatively stable at room temperature but may decompose upon heating.
D(+)-Glyceric acid hemicalcium salt serves as a substrate for enzymes involved in the glycolysis pathway. In cases of metabolic disorders affecting enzymes in this pathway, the inability to utilize D-glyceric acid can lead to its accumulation and excretion in urine. Measurement of D-glyceric acid levels in urine samples helps diagnose specific metabolic conditions [].
- Exercise caution when handling the compound, as with any laboratory chemical.
- Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.
- Refer to safety data sheets (SDS) for detailed handling and disposal procedures if available from suppliers.








